

An In-depth Technical Guide to Fmoc-Lys(DabcyI)-OH: Properties and Applications

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Compound of Interest

Compound Name: Fmoc-Lys(DabcyI)-OH

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Introduction

N α -Fmoc-N ϵ -(4-[[4-(dimethylamino)phenyl]azo}benzoyl)-L-lysine, commonly abbreviated as **Fmoc-Lys(DabcyI)-OH**, is a critical building block in modern biochemical and drug discovery research. This modified amino acid incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the α -amino position, enabling its use in solid-phase peptide synthesis (SPPS), and a dabcyI (4-[[4-(dimethylamino)phenyl]azo}benzoyl) moiety on the ϵ -amino group of the lysine side chain. The DabcyI group is a highly efficient quencher of fluorescence, making **Fmoc-Lys(DabcyI)-OH** an indispensable tool for the creation of fluorogenic peptide substrates used in Förster Resonance Energy Transfer (FRET) based assays.^{[1][2][3][4]} This guide provides a comprehensive overview of the physical and chemical properties of **Fmoc-Lys(DabcyI)-OH**, detailed experimental protocols for its application, and visualizations of the underlying scientific principles.

Core Physical and Chemical Properties

Fmoc-Lys(DabcyI)-OH is an orange to red powder, a characteristic imparted by the dabcyI chromophore. The purity of commercially available **Fmoc-Lys(DabcyI)-OH** is typically high, often exceeding 97% as determined by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For optimal stability, it should be stored at 2-8°C.

Quantitative Data Summary

Property	Value	Source(s)
CAS Number	146998-27-8	[3]
Molecular Formula	C ₃₆ H ₃₇ N ₅ O ₅	[1][3]
Molecular Weight	619.71 g/mol	[1][3]
Appearance	Orange to red powder	
Purity	≥97% (TLC)	
Storage Temperature	2-8°C	
Solubility	Soluble in organic solvents like DMF and DMSO.[5]	

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Lys(DabcyI)-OH

This protocol outlines the manual incorporation of **Fmoc-Lys(DabcyI)-OH** into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

- Fmoc-Rink Amide resin (or other suitable resin)
- **Fmoc-Lys(DabcyI)-OH**
- Other required Fmoc-protected amino acids
- Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide)
- Deprotection solution: 20% piperidine in DMF

- Washing solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
- Peptide precipitation/washing solvent: Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[\[6\]](#)
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate the mixture for 20 minutes to remove the Fmoc group from the resin's free amine.
[\[6\]](#)
 - Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[\[6\]](#)
- Amino Acid Coupling (for **Fmoc-Lys(DabcyI)-OH**):
 - In a separate vial, dissolve **Fmoc-Lys(DabcyI)-OH** (typically 3-5 equivalents relative to resin substitution) and HCTU (slightly less than the amino acid) in DMF.
 - Add DIPEA (2 equivalents per equivalent of amino acid) to the amino acid solution and vortex briefly.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours to ensure complete coupling.[\[6\]](#)
 - Drain the coupling solution and wash the resin with DMF (3-5 times).
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

- **Final Fmoc Deprotection:** After the final amino acid has been coupled, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminal amino acid.
- **Cleavage and Deprotection:**
 - Wash the resin with DCM and dry it under a stream of nitrogen.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.^[6]
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- **Peptide Precipitation and Purification:**
 - Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide.
 - Wash the peptide pellet with cold diethyl ether and dry it.
 - Purify the crude peptide using reverse-phase HPLC.

HPLC Purification of a Dabcyl-labeled Peptide

Instrumentation and Reagents:

- Reverse-phase HPLC system with a C18 column
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- UV-Vis detector

Procedure:

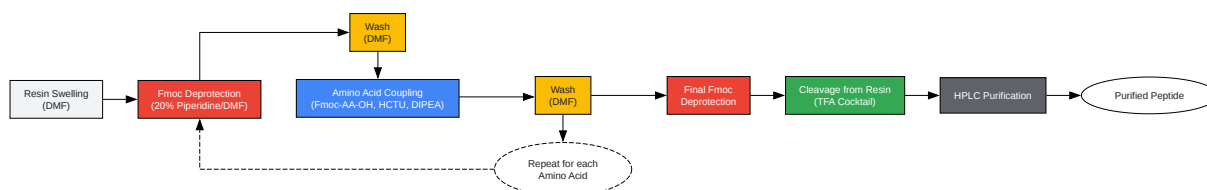
- **Sample Preparation:** Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO topped up with Solvent A).
- **Chromatography:**

- Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
 - Inject the peptide sample onto the column.
 - Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).
 - Monitor the elution at two wavelengths: one for the peptide backbone (e.g., 220 nm) and one for the Dabcyl group (around 450-470 nm).
- Fraction Collection and Analysis:
 - Collect fractions corresponding to the major peak that absorbs at both wavelengths.
 - Analyze the collected fractions by mass spectrometry to confirm the identity of the purified peptide.
 - Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Signaling Pathways and Experimental Workflows

Fmoc-Lys(Dabcyl)-OH is a synthetic component and not directly involved in biological signaling pathways. However, it is central to the experimental workflow of synthesizing FRET probes and their subsequent use in enzymatic assays.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Principle of a FRET-based protease assay.

Conclusion

Fmoc-Lys(DabcyI)-OH is a cornerstone reagent for the synthesis of internally quenched fluorogenic substrates. Its well-defined physical and chemical properties, combined with established protocols for its incorporation into peptides, make it an invaluable tool for researchers in biochemistry, cell biology, and drug discovery. The ability to create custom FRET probes enables the development of highly specific and sensitive assays for a wide range of enzymatic activities, facilitating both fundamental research and high-throughput screening efforts.

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